N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide
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Overview
Description
N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and naphthalene moieties
Preparation Methods
The synthesis of N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene derivative: The naphthalene ring is functionalized with appropriate substituents to introduce the amido group.
Introduction of difluorobenzamide: The difluorobenzamide group is introduced through a coupling reaction, often using reagents like amines and acyl chlorides under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes.
Chemical Reactions Analysis
N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or naphthalene rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide can be compared with other similar compounds, such as:
N-(naphthalen-1-yl) phenazine-1-carboxamide: This compound also contains a naphthalene ring and is studied for its fungicidal properties.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a naphthalene ring, known for its potential anti-cancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F4N2O2/c25-17-9-7-13(11-19(17)27)23(31)29-21-5-1-3-15-16(21)4-2-6-22(15)30-24(32)14-8-10-18(26)20(28)12-14/h1-12H,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVONHXVQOAAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)F)F)C(=C1)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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